molecular formula C13H19N5O4S B5012651 N-[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide

N-[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide

Cat. No.: B5012651
M. Wt: 341.39 g/mol
InChI Key: VQTVUHHACUXEFI-UHFFFAOYSA-N
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Description

N-[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure with a triazinan ring and a nitrophenyl group, which contributes to its distinctive chemical properties.

Properties

IUPAC Name

N-[3-(4-nitrophenyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4S/c1-2-3-8-23(21,22)16-13-14-9-17(10-15-13)11-4-6-12(7-5-11)18(19)20/h4-7H,2-3,8-10H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTVUHHACUXEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=NCN(CN1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine in an anhydrous solvent like acetonitrile. The reaction mixture is stirred at room temperature to yield the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave irradiation has been explored to accelerate the reaction and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)sulfonyltryptophan
  • N-(4-nitrophenyl)acetohydrazonoyl bromide

Uniqueness

N-[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]butane-1-sulfonamide is unique due to its triazinan ring structure, which is not commonly found in other sulfonamides. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

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